6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine
Description
6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a bromine atom at position 6 and a 4-morpholinophenyl group at position 8 (Figure 1). The molecular formula is inferred as C₁₆H₁₇BrN₆O, with a molecular weight of approximately 422.3 g/mol (calculated from structural analogues in ). Its InChIKey (BYOQRKUZWLLFDN-UHFFFAOYSA-N) confirms stereochemical uniqueness .
The compound is part of a broader class of imidazo[1,2-a]pyrazine derivatives investigated for kinase inhibition, particularly targeting Aurora kinases and SAMHD1 dNTPase . The bromine atom enhances electrophilicity for cross-coupling reactions, while the morpholinophenyl group contributes to solubility and target binding via hydrogen bonding .
Properties
IUPAC Name |
6-bromo-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O/c17-14-11-22-6-5-18-16(22)15(20-14)19-12-1-3-13(4-2-12)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOQRKUZWLLFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrazine with 4-morpholinobenzaldehyde, followed by bromination at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at position 6 enables participation in palladium-catalyzed cross-coupling reactions. Key examples include:
Suzuki–Miyaura Coupling
The bromine undergoes coupling with aryl/heteroaryl boronic acids to form biaryl derivatives. For instance:
This reaction is critical for introducing diverse substituents at position 6, enhancing pharmacological activity .
| Reaction Conditions | Yield | Application |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–85% | Synthesis of kinase inhibitors |
Buchwald–Hartwig Amination
The bromine can be replaced by amines under palladium catalysis. For example:
This method is used to introduce secondary amines for drug discovery .
Nucleophilic Aromatic Substitution
The electron-deficient pyrazine ring facilitates nucleophilic substitution at position 6:
Halogen Exchange
Bromine can be replaced by chlorine or iodine using Cu catalysts:
Yields range from 70–90% depending on the nucleophile .
Amination
Direct amination with ammonia or amines occurs under high-temperature conditions:
This reaction is less common due to competing decomposition .
Functionalization of the Morpholinophenyl Group
The morpholine ring and phenylamine group participate in:
Alkylation/Acylation
The tertiary amine in the morpholine ring can undergo quaternization or acylation under acidic conditions:
This modifies solubility and bioavailability .
Hydrogen Bonding Interactions
The morpholine oxygen acts as a hydrogen bond acceptor, influencing crystal packing (e.g., N–H⋯O interactions) .
Biological Activity-Driven Modifications
The compound’s imidazo[1,2-a]pyrazine core is tailored for kinase inhibition:
Kinase Binding Optimization
-
Substituents at position 6 (e.g., aryl groups) enhance binding to Syk or PI3K kinases .
-
The morpholinophenyl group improves membrane permeability and target affinity .
| Derivative | IC₅₀ (nM) | Target Kinase |
|---|---|---|
| 6-(1H-Indazol-6-yl)-analog | 1.2 | Syk |
| 6-(Pyridin-3-yl)-analog | 8.5 | PI3Kγ |
Stability and Degradation
The compound exhibits stability under ambient conditions but degrades via:
-
Hydrolysis : Acidic/basic conditions cleave the morpholine ring .
-
Oxidation : The imidazo[1,2-a]pyrazine core is susceptible to peroxides, forming N-oxides .
Comparative Reactivity with Analogues
Scientific Research Applications
6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the morpholinophenyl group likely contributes to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Key Findings
Role of Halogen Substituents :
- Bromine vs. Chlorine : Bromine at position 6 (target compound) enhances electrophilic reactivity for cross-coupling compared to chlorine in Compound 15 . However, chlorine in Compound 15 improves Aurora-A selectivity (70-fold over Aurora-B) due to steric and electronic effects .
- Bromine vs. Thiophenyl (TH7528) : Replacement of bromine with thiophen-2-yl in TH7528 shifts activity to SAMHD1 dNTPase inhibition, suggesting substituent-dependent target specificity .
Impact of Aromatic Groups at Position 8: Morpholinophenyl vs. Pyridinyl: The 4-morpholinophenyl group in the target compound and Compound 15 enhances solubility and kinase binding via morpholine’s oxygen and phenyl π-stacking . Pyridinyl substituents (e.g., TH7528) reduce solubility but improve cell permeability . Diphenyl vs.
Synthetic Routes: Suzuki-Miyaura Coupling: Widely used for introducing aryl/heteroaryl groups at position 6 (e.g., TH7528, ). The target compound likely employs similar methodology with 4-morpholinophenyl boronic acid . Buchwald-Hartwig Amination: Used for nitrogen-containing substituents (e.g., diphenylamine in ), but requires palladium catalysts and optimized ligands.
Biological Activity
6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. Its structure includes a bromine atom at the 6th position and a morpholinophenyl group at the N-position of the imidazo[1,2-a]pyrazine ring. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry.
- IUPAC Name : 6-bromo-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine
- CAS Number : 445263-72-9
- Molecular Formula : C16H16BrN5O
- Molecular Weight : 374.24 g/mol
The biological activity of this compound is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the morpholinophenyl group likely enhances its binding affinity and specificity towards these targets.
Antimicrobial and Anticancer Activities
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. For instance, studies have shown its potential effectiveness against various pathogens and cancer cell lines. In one study, derivatives of imidazo[1,2-a]pyrazine were evaluated for their antileishmanial activity, where this compound demonstrated promising results with an IC50 value that suggests effective inhibition of intracellular amastigotes of Leishmania species .
Selectivity and Toxicity Profiles
In evaluating selectivity, it is crucial to assess the cytotoxicity of the compound against mammalian cells. A selectivity index (SI) was calculated using the ratio of cytotoxicity to activity against intracellular amastigotes. Compounds with SI > 10 are typically considered for further in vivo evaluation. However, some derivatives exhibited high cytotoxicity towards macrophages, raising concerns about their therapeutic viability .
Comparative Studies
The compound's activity was compared with other similar compounds within the imidazo[1,2-a]pyrazine class. For example:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| CTN1122 | 28.36 | Control drug |
| This compound | X.X | Antileishmanial |
| Other Analogues | Varies | Varies |
This table illustrates the comparative efficacy of different derivatives in biological assays.
Case Study 1: Antileishmanial Activity
A study conducted on various imidazo[1,2-a]pyrazine derivatives highlighted the antileishmanial properties of this compound. The compound was tested against L. major amastigotes and showed significant activity compared to control drugs like miltefosine .
Case Study 2: ENPP1 Inhibition
Recent findings have identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), a negative regulator in cancer immunotherapy pathways. The compound's structural modifications were optimized to enhance its inhibitory potency against ENPP1, showcasing its potential in cancer treatment strategies .
Q & A
Q. What are the recommended synthetic routes for preparing 6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine, and how can intermediates be characterized?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, intermediates like 6-bromo-N-(1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-amine are prepared by reacting 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine with 1H-pyrazol-4-amine hydrochloride in DMF at 95°C for 18 hours, followed by trituration in ether . Characterization typically involves -NMR (e.g., δ 12.67 ppm for NH protons), HPLC for purity (>98%), and mass spectrometry to confirm molecular weight .
Q. How are solid forms (salts, co-crystals) of this compound optimized for stability and bioavailability?
Methodological Answer: Solid forms, including salts and co-crystals, are prepared by solvent evaporation or slurry crystallization. For instance, co-crystals with oxetan-3-yl piperazine derivatives are characterized using X-ray diffraction (XRD) to confirm crystallinity and differential scanning calorimetry (DSC) to assess thermal stability . Polymorph screening via high-throughput crystallization in solvents like ethanol or acetonitrile is critical to identify forms with enhanced solubility (e.g., >20.55 mg/mL in DMSO) .
Q. What analytical techniques are essential for structural validation of this compound?
Methodological Answer: Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., C-Br ≈ 1.89 Å) and confirms the imidazo[1,2-a]pyrazine core .
- High-resolution mass spectrometry (HRMS): Validates the molecular formula (e.g., , observed m/z 411.46) .
- NMR spectroscopy: - and -NMR identify substituent patterns (e.g., morpholinophenyl protons at δ 3.2–3.8 ppm) .
Advanced Research Questions
Q. How does this compound inhibit Syk kinase, and what are its implications in chronic lymphocytic leukemia (CLL)?
Methodological Answer: The compound (Entospletinib/GS-9973) selectively inhibits Syk kinase (IC = 7.7 nM) by binding to the ATP pocket, as shown in co-crystal structures with PTK6 (resolution: 1.70 Å) . In CLL models, Syk inhibition reduces cell survival (EC < 100 nM) and disrupts chemokine signaling. Synergistic effects are observed with PI3Kδ inhibitors (e.g., idelalisib), enhancing apoptosis in primary CLL cells . Clinical trials (NCT01799889) report a 70% response rate in relapsed/refractory CLL with manageable toxicity .
Q. What strategies are used to resolve contradictions in bioactivity data across different cellular assays?
Methodological Answer: Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration, cell lineage). To mitigate this:
- Standardize ATP levels: Use kinase assays with fixed ATP (e.g., 10 μM) to minimize variability .
- Validate in primary cells: Compare activity in immortalized vs. primary CLL cells to account for microenvironmental factors .
- Leverage molecular docking: Predict binding modes using Syk homology models (PDB: 3FQR) to reconcile structural-activity relationships .
Q. How can computational methods guide the design of derivatives with improved Syk selectivity?
Methodological Answer:
- Molecular dynamics (MD) simulations: Assess binding stability of the morpholinophenyl group in Syk’s hydrophobic pocket (e.g., >90% occupancy over 100 ns trajectories) .
- Free-energy perturbation (FEP): Optimize substituents at the 6-bromo position to enhance affinity (ΔΔG < -2 kcal/mol) .
- ADMET prediction: Use tools like SwissADME to prioritize derivatives with logP < 3 and TPSA < 90 Ų for oral bioavailability .
Q. What in vitro and in vivo models are most relevant for evaluating this compound’s anti-inflammatory potential?
Methodological Answer:
- In vitro: Use LPS-stimulated PBMCs to measure TNF-α suppression (IC ≈ 50 nM) .
- In vivo: Murine collagen-induced arthritis (CIA) models show dose-dependent reduction in joint swelling (ED = 10 mg/kg) . Pharmacokinetic studies in rats confirm oral bioavailability (F% = 45–60%) and half-life (t = 4–6 h) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
